N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide
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Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide is an organic compound that belongs to the class of phenylpiperidines. This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a dioxidoisothiazolidinyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide typically involves multiple steps, including nucleophilic substitution and amidation reactions. The starting materials and reagents used in these reactions can vary, but common solvents include acetonitrile, tetrahydrofuran, and methylene chloride. Coupling agents such as N,N’-diisopropylcarbodiimide and N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide are often employed to facilitate the formation of the amide bond .
Chemical Reactions Analysis
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly in the context of peptidylarginine deiminases (PADs), which are involved in various physiological processes . In medicine, it is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in the treatment of autoimmune diseases .
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. For example, as an enzyme inhibitor, it can prevent the catalytic activity of peptidylarginine deiminases, thereby influencing various cellular processes and pathways .
Comparison with Similar Compounds
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide can be compared with other similar compounds, such as N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide. While both compounds contain a dioxidoisothiazolidinyl group, they differ in their overall structure and functional groups.
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-7-8-15(11-14(13)2)18(21)19-16-5-3-6-17(12-16)20-9-4-10-24(20,22)23/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPGIGIVZLYJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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